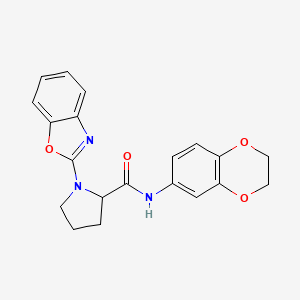
1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves functionalization reactions and intramolecular cyclization. For instance, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid via reaction with 2,3-diaminopyridine is described, yielding a good product yield . Similarly, the synthesis of 6-substituted 2-pyrrolyl and indolyl benzoxazoles through photostimulated C-O cyclization is reported, with the reactions proceeding in good to excellent yields . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities such as the presence of a pyrrolidine ring and a benzoxazole moiety.
Molecular Structure Analysis
The molecular structure of related compounds is determined using spectroscopic methods and, in some cases, X-ray diffraction analysis . The structure of the compound of interest would likely be elucidated using similar techniques, ensuring the correct identification of the benzoxazole and pyrrolidine components, as well as the carboxamide linkage.
Chemical Reactions Analysis
The papers describe various chemical reactions, including the functionalization of carboxylic acids and acid chlorides, as well as the amidation of haloanilines . These reactions are relevant to the compound , as they involve the formation of amide bonds and the construction of heterocyclic systems, which are key features of the target molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their functional groups and molecular geometry. For example, the presence of a pyrrolidine ring and a benzoxazole moiety in the compound of interest suggests it may have properties consistent with central nervous system (CNS) activity, as seen in other compounds with similar structures . Additionally, the antioxidant activity of pyrrolidine derivatives is reported, which could be an important property of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
A novel series of pyrrolidine carboxylic acid derivatives, including 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents, was synthesized. These compounds were evaluated for their antioxidant activity using the DPPH radical scavenging method and reducing power assay. Among them, certain derivatives demonstrated potent antioxidant activities, surpassing that of ascorbic acid, a well-known antioxidant. This indicates the potential of these derivatives, including structures similar to 1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide, in therapeutic applications requiring antioxidant properties (Tumosienė et al., 2019).
Potential Antipsychotic Agents
A study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. The research investigated various heterocyclic analogues, including structures akin to 1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide. These compounds were assessed for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize apomorphine-induced climbing in mice. The findings suggest the therapeutic promise of these compounds in antipsychotic treatment, with certain derivatives showing potent in vivo activities (Norman et al., 1996).
Anticancer Activity of Gold(III) Complexes
Gold(III) derivatives of 2-substituted pyridines, potentially including structural motifs related to 1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide, were evaluated for their anticancer properties. These compounds demonstrated significant cytotoxicity against human ovarian carcinoma cell lines, showcasing their potential as anticancer agents. The research highlights the importance of such structures in developing new therapeutic options for cancer treatment (Maiore et al., 2012).
Nootropic Activity
Research on the synthesis of various 1,4-disubstituted 2-oxopyrrolidines, including compounds structurally related to 1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide, explored their potential as nootropic agents. These compounds were tested for nootropic activity, indicating the possible use of such structures in cognitive enhancement therapies (Valenta et al., 1994).
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(21-13-7-8-17-18(12-13)26-11-10-25-17)15-5-3-9-23(15)20-22-14-4-1-2-6-16(14)27-20/h1-2,4,6-8,12,15H,3,5,9-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFDWNICHXCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzoxazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

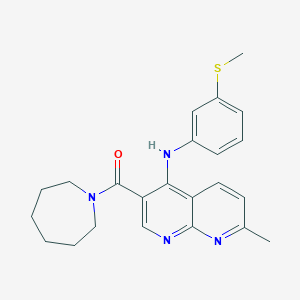
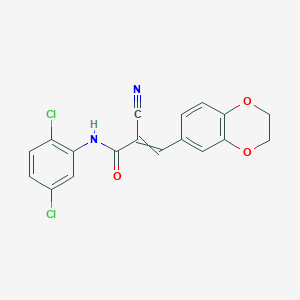
![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)
![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529516.png)
![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)
![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)

![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)
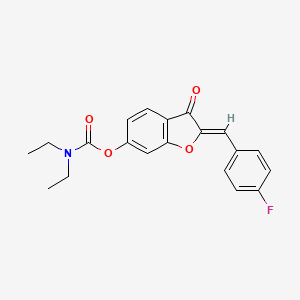
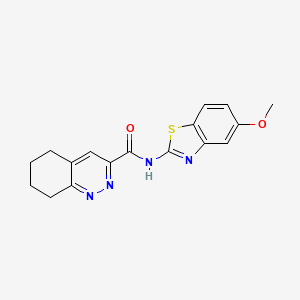
![Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2529532.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)
![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)